

## trefoil factor 3 as a biomarker versus CEA

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | trefoil factor |           |
| Cat. No.:            | B1175848       | Get Quote |

A Comparative Guide: **Trefoil Factor** 3 (TFF3) Versus Carcinoembryonic Antigen (CEA) as Cancer Biomarkers

### Introduction

In the landscape of oncology research and clinical diagnostics, biomarkers play a pivotal role in cancer detection, prognosis, and monitoring treatment response. Carcinoembryonic antigen (CEA), a glycoprotein involved in cell adhesion, has been a long-standing tumor marker, particularly for colorectal cancer.[1] However, its clinical utility is often hampered by low sensitivity and specificity, especially in early-stage disease.[2][3] This has spurred the search for more reliable biomarkers. **Trefoil Factor** 3 (TFF3), a small, stable protein secreted by mucous-producing cells, has emerged as a promising candidate.[4][5] TFF3 is involved in mucosal repair and epithelial restitution, but its overexpression is linked to tumor cell growth, invasion, and metastasis in various cancers.[6][7]

This guide provides an objective comparison of TFF3 and CEA, focusing on their performance as biomarkers for colorectal, gastric, and breast cancers, supported by quantitative data from experimental studies.

## **Data Presentation: Performance Comparison**

The diagnostic and prognostic accuracy of a biomarker is paramount. The following tables summarize the performance of TFF3 and CEA across different cancer types, using key metrics such as sensitivity, specificity, and the Area Under the Receiver Operating Characteristic Curve (AUC). A higher AUC value (closer to 1.0) indicates a better-performing diagnostic test.



Table 1: TFF3 vs. CEA in Colorectal Cancer (CRC) Diagnosis

| Cohort<br>Comparis<br>on                   | Biomarke<br>r              | AUC<br>(95% CI)            | Sensitivit<br>y (%) | Specificit<br>y (%) | Optimal<br>Cutoff | Source(s)   |
|--------------------------------------------|----------------------------|----------------------------|---------------------|---------------------|-------------------|-------------|
| CRC vs. Healthy Controls & Polyps          | TFF3                       | 0.889<br>(0.846-<br>0.933) | 74.2                | 94.8                | 5.591<br>ng/mL    | [8]         |
| CEA                                        | 0.715<br>(0.643-<br>0.787) | 62.2                       | 72.7                | Not<br>Specified    | [8]               |             |
| CRC vs. Healthy Controls (HC)              | TFF3                       | 0.930<br>(0.903-<br>0.958) | 94.9                | 73.9                | 21.30<br>pg/mL    | [9][10][11] |
| CEA                                        | 0.850<br>(0.809-<br>0.890) | 70.6                       | 92.2                | 3.09 U/mL           | [9][11]           |             |
| CRC vs. Colorectal Adenoma (CA)            | TFF3                       | 0.834<br>(0.796-<br>0.873) | 75.2                | 78.3                | 29.89<br>pg/mL    | [9][10]     |
| CEA                                        | 0.683<br>(0.630-<br>0.737) | 57.0                       | 85.9                | 4.96 U/mL           | [9][10]           |             |
| Advanced<br>CRC vs.<br>Healthy<br>Controls | TFF3                       | 0.875                      | 97.2                | 61.1                | 3.85 ng/mL        | [12]        |
| CEA                                        | Not<br>Specified           | 36.1                       | Not<br>Specified    | Not<br>Specified    | [12]              |             |



Table 2: TFF3 vs. CEA in Other Cancers

| Cancer<br>Type    | Biomarke<br>r    | AUC<br>(95% CI)  | Sensitivit<br>y (%) | Specificit<br>y (%)                    | Context                                | Source(s) |
|-------------------|------------------|------------------|---------------------|----------------------------------------|----------------------------------------|-----------|
| Gastric<br>Cancer | TFF3             | 0.80             | 71.0                | 80.0                                   | Diagnosis<br>(Meta-<br>analysis)       | [13]      |
| TFF3              | 0.844            | 80.0             | 72.4                | Diagnosis<br>vs. Healthy               | [14]                                   |           |
| TFF3              | 0.81             | 80.9             | 81.0                | Diagnosis<br>vs. Healthy               | [5][15]                                |           |
| Breast<br>Cancer  | TFF3             | 0.759            | 75.0                | 60.0                                   | Diagnosis<br>vs.<br>Benign/He<br>althy | [16]      |
| CEA               | 0.570            | Not<br>Specified | Not<br>Specified    | Diagnosis<br>vs.<br>Benign/He<br>althy | [16]                                   |           |
| TFF3              | Not<br>Specified | 91.0             | 79.0                | Predicting<br>Endocrine<br>Response    | [17]                                   | _         |

Across multiple studies, particularly in colorectal cancer, TFF3 consistently demonstrates a higher diagnostic accuracy with a superior AUC, sensitivity, and specificity compared to CEA.[8] [9][10] For gastric cancer, TFF3 also shows promise as a valuable diagnostic marker.[5][13][14] In breast cancer, TFF3 was found to have better diagnostic power than CEA and may also serve as a predictive biomarker for endocrine therapy response.[16][17]

# **Experimental Protocols: Biomarker Detection**

The most common method for quantifying TFF3 and CEA in serum or plasma is a solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[12][14][18]



#### General Protocol for Sandwich ELISA:

- Plate Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific to the target biomarker (either TFF3 or CEA).
- Sample Incubation: Serum or plasma samples, along with standards and controls, are added to the wells. The biomarker present in the sample binds to the immobilized antibody. The plate is typically incubated for 1-2 hours at 37°C or room temperature.[18][19]
- Washing: The plate is washed to remove any unbound substances.
- Detection Antibody: A second, biotin-conjugated antibody specific to a different epitope on the biomarker is added to each well. This "sandwiches" the target protein. The plate is incubated again for 1-2 hours.[20][21]
- Enzyme Conjugate: An enzyme conjugate, typically Streptavidin-Horseradish Peroxidase (HRP), is added. The streptavidin binds to the biotin on the detection antibody. Incubation lasts for approximately 30 minutes.[20][22]
- Substrate Addition: A chromogenic substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product. The plate is incubated for 15-30 minutes in the dark.[18][20]
- Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to each well, which changes the color and stops the enzymatic reaction.
- Data Acquisition: The optical density (absorbance) of each well is measured using a
  microplate reader at a specific wavelength (commonly 450 nm).[20] The concentration of the
  biomarker in the samples is then calculated by comparing their absorbance to the standard
  curve generated from the known concentrations of the standards.

## **Visualizations: Pathways and Workflows**

TFF3 Signaling in Tumor Progression

TFF3 acts as an oncogene in several cancers by promoting pathways associated with cell survival, proliferation, and invasion, while inhibiting apoptosis.[7] It can influence multiple



Check Availability & Pricing

signaling cascades, including PI3K/AKT, MAPK, and JAK/STAT.[7]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Carcinoembryonic antigen Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. The diagnostic accuracy of carcinoembryonic antigen to detect colorectal cancer recurrence A systematic review PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of trefoil factor 3 is decreased in colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tests for Serum Levels of Trefoil Factor Family Proteins Can Improve Gastric Cancer Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trefoil Factor 3 as a Novel Biomarker to Distinguish Between Adenocarcinoma and Squamous Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of trefoil factor 3 (TFF3) contributes to the malignant progression in cervical cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum Trefoil Factor 3 as a Protein Biomarker for the Diagnosis of Colorectal Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnostic value evaluation of trefoil factors family 3 for the early detection of colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnostic value evaluation of trefoil factors family 3 for the early detection of colorectal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 12. ascopubs.org [ascopubs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Serum TFF3 may be a pharamcodynamic marker of responses to chemotherapy in gastrointestinal cancers PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serum trefoil factor 3 is a promising non-invasive biomarker for gastric cancer screening: a monocentric cohort study in China PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. Serum TFF3 in breast cancer development and progression | Auctores [auctoresonline.org]
- 17. TFF3 is a valuable predictive biomarker of endocrine response in metastatic breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 18. rndsystems.com [rndsystems.com]
- 19. cloud-clone.com [cloud-clone.com]
- 20. Human TFF3(Trefoil factor 3) ELISA Kit FineTest ELISA Kit | FineTest Antibody |
  FineTest® [fn-test.com]
- 21. assaygenie.com [assaygenie.com]
- 22. img.abclonal.com [img.abclonal.com]
- To cite this document: BenchChem. [trefoil factor 3 as a biomarker versus CEA].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1175848#trefoil-factor-3-as-a-biomarker-versus-cea]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com